molecular formula C16H24O3 B1605371 Methyl alpha ionone glycidate CAS No. 67905-40-2

Methyl alpha ionone glycidate

Cat. No.: B1605371
CAS No.: 67905-40-2
M. Wt: 264.36 g/mol
InChI Key: WOCOGWMEEYJGLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl alpha ionone glycidate can be synthesized through the Darzens reaction, which involves the reaction of a carbonyl compound with an alpha-halo ester in the presence of a base, resulting in the formation of an alpha, beta-epoxy ester . The reaction typically requires controlled temperatures and specific reagents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the use of citral and acetone as starting materials. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Methyl alpha ionone glycidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

Methyl alpha ionone glycidate has extensive applications in various scientific research domains:

Mechanism of Action

The mechanism of action of methyl alpha ionone glycidate involves its interaction with olfactory receptors, which are responsible for detecting scents. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its floral and woody aroma. The specific molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

  • Methyl beta ionone glycidate
  • Ethyl alpha ionone glycidate
  • Ethyl beta ionone glycidate

Comparison: Methyl alpha ionone glycidate is unique due to its specific molecular structure, which imparts a distinct floral and woody aroma. Compared to its similar compounds, it has a different odor threshold and scent quality, making it particularly valuable in the fragrance industry .

Properties

CAS No.

67905-40-2

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

methyl 3-methyl-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate

InChI

InChI=1S/C16H24O3/c1-11-7-6-9-15(2,3)12(11)8-10-16(4)13(19-16)14(17)18-5/h7-8,10,12-13H,6,9H2,1-5H3

InChI Key

WOCOGWMEEYJGLH-UHFFFAOYSA-N

SMILES

CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C

Origin of Product

United States

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